molecular formula C14H10ClFN4O2S B12651167 Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-

Cat. No.: B12651167
M. Wt: 352.8 g/mol
InChI Key: MPNSNZPKUAKLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzenesulfonamide core substituted with chlorine (4-position) and fluorine (2-position). The sulfonamide group is linked to a pyrazol-5-yl moiety, which is further substituted with a 2-pyridinyl group at the 1-position. The presence of electron-withdrawing halogens (Cl, F) may enhance binding affinity to target proteins while influencing solubility and metabolic stability .

Properties

Molecular Formula

C14H10ClFN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

4-chloro-2-fluoro-N-(2-pyridin-2-ylpyrazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C14H10ClFN4O2S/c15-10-4-5-12(11(16)9-10)23(21,22)19-14-6-8-18-20(14)13-3-1-2-7-17-13/h1-9,19H

InChI Key

MPNSNZPKUAKLLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=CC=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex polycyclic structures.

Scientific Research Applications

Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents/Modifications Molecular Weight Melting Point (°C) Purity (HPLC) Key Features
Target: 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]benzenesulfonamide Cl (4-), F (2-), 2-pyridinyl-pyrazole ~390.8* Not reported Not reported Halogenated aromatic core; pyridinyl-pyrazole enhances π-π stacking.
4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide Amino (3-), p-tolyl (1-), pyridinyl ~407.4 215–217 98% Amino group improves solubility; p-tolyl enhances lipophilicity.
4-Ethyl-N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide Ethyl (4-), thiophenyl (3-), phenyl (1-) ~429.5 Not reported 98–99% Thiophene introduces sulfur-based interactions; ethyl increases hydrophobicity.
DS-1971a (Selective NaV1.7 inhibitor metabolite) Cyclohexyloxy, pyrimidinyl, methyl-pyrazole ~523.9 Not reported Not reported Cyclohexyloxy group impacts metabolic stability; pyrimidinyl aids in target binding.

Notes:

  • The target compound’s halogen substituents (Cl, F) likely reduce solubility compared to ethyl or amino-substituted analogs but improve receptor binding via electron-withdrawing effects.
  • Pyridinyl-pyrazole systems (common in the target and compounds) are associated with enhanced kinase inhibition due to planar aromaticity .

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]- (CAS Number: 1620335-88-7) is a notable member of this class, characterized by its unique structural features that enhance its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClFN4O2SC_{14}H_{10}ClFN_4O_2S, with a molecular weight of 352.8 g/mol. Its structure includes a benzenesulfonamide core, which is modified with a chloro and fluoro substituent, as well as a pyridinyl-pyrazol moiety. These modifications are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₁₀ClFN₄O₂S
Molecular Weight352.8 g/mol
CAS Number1620335-88-7

Anticancer Properties

Research has indicated that benzenesulfonamide derivatives exhibit significant anticancer activities. A study highlighted the efficacy of related compounds in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation.

Cardiovascular Effects

A recent investigation evaluated the impact of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The study found that certain derivatives, including those similar to the compound , significantly decreased coronary resistance, suggesting potential applications in treating cardiovascular diseases.

Table 1: Experimental Design for Evaluating Biological Activity

GroupCompound DescriptionDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

The results indicated that the compound 4-(2-amino-ethyl)-benzenesulfonamide reduced perfusion pressure over time compared to controls, suggesting a mechanism involving interaction with calcium channels or other cardiovascular targets .

Antimicrobial Activity

Benzenesulfonamides are also known for their antimicrobial properties. Studies have shown that modifications in the sulfonamide group can enhance activity against various bacterial strains. This activity is often attributed to the inhibition of bacterial folic acid synthesis.

Mechanistic Insights

The biological mechanisms underlying the activities of benzenesulfonamide derivatives often involve:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as carbonic anhydrases and kinases.
  • Receptor Interaction : Some compounds interact with specific receptors, modulating physiological responses related to cardiovascular function or inflammation.
  • Cell Cycle Disruption : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the therapeutic potential of benzenesulfonamide derivatives:

  • Case Study 1 : A derivative demonstrated significant anti-inflammatory effects in animal models of arthritis, suggesting its potential use in inflammatory diseases.
  • Case Study 2 : In vitro studies showed that another derivative inhibited the growth of resistant bacterial strains, highlighting its utility in combating antibiotic resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.